

isomeric forms of damascone and their structural differences

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Compound of Interest

Compound Name: *beta-Damascone*

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An In-depth Technical Guide to the Isomeric Forms of Damascone

Introduction

Damascones are a group of C13-norisoprenoid fragrance compounds that are vital components in the flavor and fragrance industry.[1] Derived from the degradation of carotenoids, they are found naturally in various essential oils, most notably in rose oil, but also in tobacco, black tea, raspberries, and wine.[2][3][4] Their potent and complex olfactory profiles, characterized by rosy, fruity, and woody notes, make them indispensable in fine perfumery.[3] The damascones exist in several isomeric forms, primarily classified as positional isomers (α , β , γ , δ), which differ in the location of a double bond within their cyclohexene ring structure. Further structural diversity arises from stereoisomerism, including geometric isomers (E/Z) in the side chain and enantiomers (R/S) at chiral centers. These subtle structural variations lead to significant differences in their olfactory properties and applications.[5][6] This guide provides a detailed examination of the structural differences, physicochemical properties, and synthesis of damascone isomers for researchers and drug development professionals.

Structural Isomers of Damascone

The core structure of damascone consists of a trimethylcyclohexene ring attached to a butenone side chain. The primary isomers—alpha (α), beta (β), gamma (γ), and delta (δ)-damascone—are positional isomers distinguished by the placement of the endocyclic or exocyclic double bond.[7][8] All share the same molecular formula (C₁₃H₂₀O) and molecular weight (192.30 g/mol).[2][9]

[Click to download full resolution via product page](#)**Caption:** Structural relationships between damascone isomers.

Data Presentation

Table 1: Physicochemical Properties of Damascone Isomers

Property	α -Damascone	β -Damascone	γ -Damascone	δ -Damascone
CAS Number	43052-87-5[3]	23726-91-2	35087-49-1[20]	57378-68-4[15]
Molecular Formula	C ₁₃ H ₂₀ O[9]	C ₁₃ H ₂₀ O[2]	C ₁₃ H ₂₀ O[7]	C ₁₃ H ₂₀ O[15]
Molecular Weight	192.30 g/mol [3]	192.30 g/mol [2]	192.3 g/mol [7]	192.3 g/mol [15]
Appearance	Colorless to pale yellow liquid[5]	Colorless to pale yellow liquid[2]	Colorless to pale yellow liquid[20]	Colorless to slightly yellow liquid[15]
Density (g/cm ³)	0.942 @ 20°C[5]	0.934 - 0.942 @ 20°C[11]	N/A	~0.890 (Predicted)[15]
Boiling Point (°C)	275.6[5]	200 @ 760 mmHg[11][21]	267[20]	253[15]
Refractive Index	1.5123 @ 20°C[5]	1.496 - 1.501 @ 20°C[11]	N/A	N/A
Flash Point (°C)	>100[5]	>100[2]	98[22]	N/A

Table 2: Olfactory Properties of Damascone Isomers

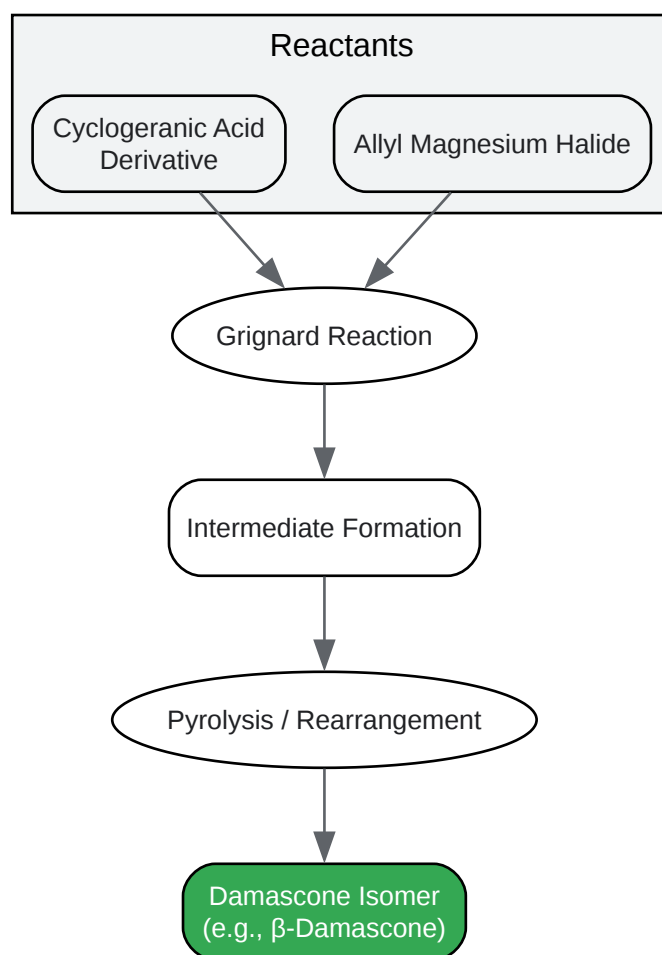
Isomer	Odor Profile	Odor Threshold (ppb)
(R)-(+)- α -Damascone	Rose petals, apple, fruity, woody, camphoraceous.[18]	100[18]
(S)-(-)- α -Damascone	Floral, fresh rose, green, winey, tea-like.[18]	1.5[18]
β -Damascone	Strong rose, plum, raspberry, wine, tobacco.[5][21]	N/A
(R)- γ -Damascone	Liquorice, damascone-like, camphoraceous.[12][18]	N/A
(S)- γ -Damascone	Nice damascone character, camphoraceous.[12][18]	N/A
δ -Damascone	Diffusive, fruity, blackcurrant. [15][23]	N/A

Experimental Protocols

Synthesis of Damascone Isomers

The synthesis of damascenes often involves complex multi-step procedures starting from readily available precursors like ionones or citral.[24][25]

General Protocol for Rose Ketone Synthesis: A common route for synthesizing rose ketones like the damascenes involves the reaction of an appropriate cyclogeranic acid derivative (such as an ester or halide) with an allyl magnesium halide. This is followed by a pyrolysis step, which induces a rearrangement of the double bond in the branched chain to yield the final damascone structure.[2][7]



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Caption: General synthesis workflow for rose ketones.

Specific Synthesis Protocol: δ -Damascone δ -Damascone can be prepared via a Diels-Alder reaction followed by an aldol condensation.[15][26]

- **Diels-Alder Reaction:** 1,3-pentadiene and mesityl oxide are reacted to form an acetyl trimethyl cyclohexene intermediate.
- **Aldol Condensation:** The resulting intermediate undergoes an aldol condensation with acetaldehyde to yield δ -damascone.[15]

Specific Synthesis Protocol: β -Damascone from 2,6-Dimethylcyclohexanone This synthesis utilizes a Rupe rearrangement as a key step.[24]

- Alkynylation: Commercially available 2,6-dimethylcyclohexanone is reacted with lithium acetylide to form a propargylic alcohol.
- Rupe Rearrangement: The tertiary alcohol intermediate is treated with an acid (e.g., formic acid) to induce rearrangement, forming an α,β -unsaturated ketone (enone).
- Final Steps: The enone is then converted to β -damascone through further reactions.[\[24\]](#)

Analytical Methods for Isomer Separation

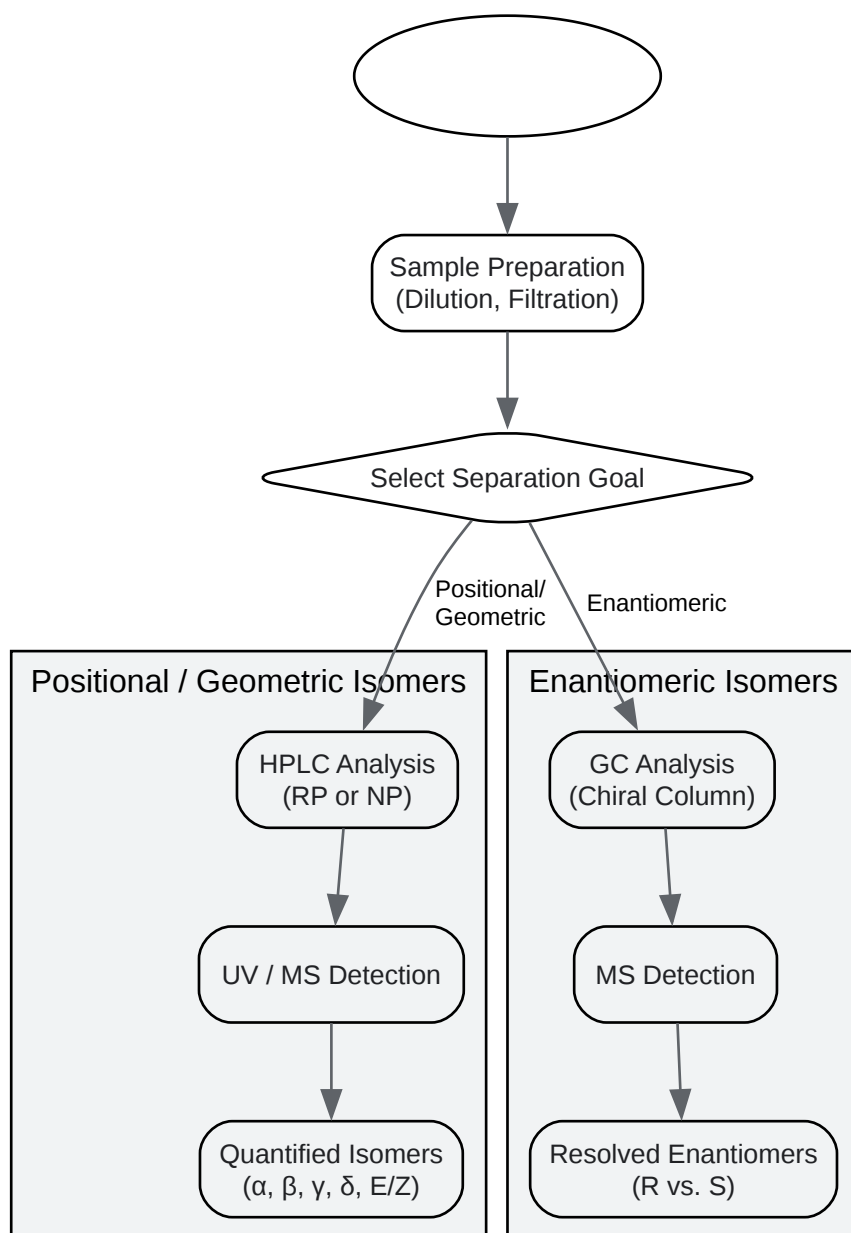
The structural similarity of damascone isomers necessitates advanced analytical techniques for their separation and quantification.

Protocol for HPLC-Based Separation: High-Performance Liquid Chromatography (HPLC) is a primary method for separating geometric and positional isomers.[\[17\]](#)[\[27\]](#)

- System Preparation: An HPLC system equipped with a suitable detector (e.g., UV-Vis or MS) is used.
- Column Selection:
 - Reversed-Phase (RP-HPLC): A C18 or similar nonpolar stationary phase is used. The mobile phase is polar, typically a gradient of acetonitrile and water with an acid modifier like formic or phosphoric acid.[\[27\]](#) In this mode, more polar isomers elute earlier.
 - Normal-Phase (NP-HPLC): A polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., hexane/isopropanol). In this mode, more polar isomers are retained longer.[\[17\]](#)
- Sample Preparation: A stock solution of the damascone isomer mixture is prepared in a suitable solvent (e.g., mobile phase). The solution is filtered through a 0.45 μm syringe filter before injection.
- Chromatographic Run: The sample is injected into the column, and the mobile phase gradient is run to achieve separation. Retention times are used to identify and quantify the different isomers based on calibrated standards.

Protocol for Chiral Separation: Gas chromatography is often employed for the separation of enantiomers.

- System: A gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: A chiral stationary phase column, such as Cyclosil-B, is required to resolve the enantiomers.[\[28\]](#)
- Analysis: The sample is vaporized and passed through the column. The differential interaction of the (R) and (S) enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and identification.[\[28\]](#)



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Caption: Analytical workflow for damascone isomer separation.

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